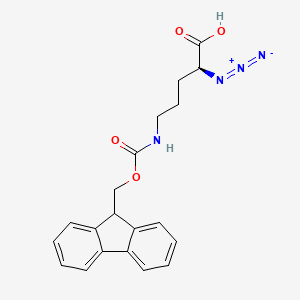

N3-L-Orn(Fmoc)-OH

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-azido-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O4/c21-24-23-18(19(25)26)10-5-11-22-20(27)28-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,27)(H,25,26)/t18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRVOUGLKGXMFRG-SFHVURJKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC(C(=O)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC[C@@H](C(=O)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Integration of N3-L-Orn(Fmoc)-OH in Modern Biochemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N3-L-Orn(Fmoc)-OH, a non-proteinogenic amino acid derivative, has emerged as a powerful tool in biochemistry and drug development. Its unique structure, featuring a bioorthogonal azide (B81097) moiety and a fluorenylmethyloxycarbonyl (Fmoc) protecting group, facilitates its seamless integration into solid-phase peptide synthesis (SPPS) and subsequent site-specific modification via "click chemistry." This guide provides an in-depth analysis of the applications of this compound, detailed experimental protocols for its use, and a summary of its key chemical properties, offering a comprehensive resource for researchers leveraging this versatile building block.

Core Concepts and Applications

This compound, systematically named (2S)-2-azido-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid, is a chemically modified analog of the amino acid ornithine.[1] Its utility in biochemical research stems from two key features:

-

Fmoc Protecting Group: The Fmoc group on the delta-amino group of the ornithine side chain allows for its use in standard Fmoc-based solid-phase peptide synthesis (SPPS).[1] This protecting group is base-labile, meaning it can be removed under mild basic conditions (e.g., with piperidine) without affecting the acid-labile protecting groups often used for other amino acid side chains or the peptide-resin linkage.[2]

-

Azide (N3) Group: The azide group at the alpha-position is a bioorthogonal handle.[3][4] This means it is chemically inert within biological systems but can undergo specific, highly efficient reactions with a partner functional group, a concept pioneered by Carolyn R. Bertozzi. The small size and metabolic stability of the azide group minimize perturbations to the structure and function of the biomolecule it is incorporated into.

These features make this compound a versatile building block for a range of applications, including:

-

Peptide Synthesis and Modification: It can be incorporated into peptide chains to introduce a site for specific modification.

-

Bioconjugation: The azide group enables the attachment of peptides to other molecules, such as fluorescent dyes, imaging agents, or drug payloads.

-

Drug Development: It is used in the construction of complex therapeutic molecules, including antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to an antibody for targeted delivery to cancer cells.

-

Development of Bioactive Peptides: Its use facilitates the creation of peptides with enhanced therapeutic properties.

-

Materials Science: It finds applications in the development of functionalized surfaces and smart materials.

Key Physicochemical and Handling Properties

A summary of the key properties of this compound is provided in the table below. Proper storage and handling are crucial to maintain its integrity and reactivity.

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-2-azido-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

| Synonyms | Fmoc-L-Orn(N3)-OH, Nα-Azido-Nδ-Fmoc-L-Ornithine | |

| Molecular Formula | C20H20N4O4 | |

| Molecular Weight | 380.40 g/mol | |

| CAS Number | 1097192-04-5 | |

| Appearance | White to off-white powder | |

| Purity | ≥98% | |

| Storage Conditions | Store as a powder at -20°C for up to three years. |

Bioorthogonal Ligation: The Power of Click Chemistry

The azide group of this compound is primarily utilized in two types of "click" reactions, which are known for their high efficiency, specificity, and biocompatibility.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient reaction that forms a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne. This reaction is widely used for bioconjugation due to its high yields and specificity.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which reacts spontaneously with an azide. The absence of a cytotoxic copper catalyst makes SPAAC particularly valuable for applications in living cells and sensitive biological systems.

Experimental Protocols

Incorporation of this compound into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual coupling of this compound onto a resin-bound peptide chain using standard Fmoc/tBu chemistry.

Materials:

-

Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin)

-

This compound

-

Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt)

-

Solvent: N,N-Dimethylformamide (DMF)

-

Deprotection solution: 20% (v/v) piperidine (B6355638) in DMF

-

Washing solvent: Dichloromethane (DCM) and DMF

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution. Agitate for 5 minutes, drain, and repeat with fresh deprotection solution for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

-

Coupling:

-

Dissolve this compound (3 equivalents relative to resin loading), HOBt (3 eq.), and DIC (3 eq.) in DMF.

-

Add the coupling solution to the resin.

-

Agitate the reaction vessel for 2-4 hours at room temperature.

-

Monitor the coupling reaction using a ninhydrin (B49086) test.

-

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5 times) and DCM (3 times).

-

Chain Elongation: Repeat steps 2-5 for the subsequent amino acid couplings.

-

Final Deprotection and Cleavage: After the final coupling, perform a final Fmoc deprotection (step 2). The peptide can then be cleaved from the resin and side-chain protecting groups removed using a standard cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% Triisopropylsilane, 2.5% water).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Azide-Containing Peptide

This protocol provides a general procedure for conjugating an alkyne-modified molecule (e.g., a fluorescent dye) to a peptide containing an N3-L-Orn residue in solution.

Materials:

-

Azide-containing peptide

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

-

Solvent: A mixture of aqueous buffer (e.g., PBS) and an organic co-solvent (e.g., DMSO or t-butanol)

Procedure:

-

Reagent Preparation:

-

Dissolve the azide-containing peptide and the alkyne-functionalized molecule in the chosen solvent system.

-

Prepare fresh stock solutions of CuSO4, sodium ascorbate, and THPTA in water.

-

-

Reaction Setup:

-

In a reaction tube, combine the peptide and alkyne solutions.

-

Add the THPTA solution to the CuSO4 solution (a 5:1 molar ratio of ligand to copper is common) and then add this mixture to the reaction tube.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Reaction Conditions:

-

Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be gently agitated.

-

-

Purification:

-

Purify the resulting triazole-linked conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the product identity and purity using mass spectrometry.

-

Application in Studying Biological Pathways: Synthesis of Neo-Glycoproteins

A significant application of this compound and click chemistry is in the synthesis of neo-glycoproteins to study the role of glycosylation in biological processes. For instance, by incorporating an azide-bearing amino acid into a protein scaffold, researchers can attach various glycan structures and investigate their impact on protein folding, stability, and interaction with other molecules.

The general strategy involves:

-

Protein Expression: A protein of interest is expressed with a non-canonical amino acid containing an azide or alkyne group.

-

Glycan Synthesis: The desired glycan is chemically synthesized with a complementary click chemistry handle (alkyne or azide).

-

Conjugation: The protein and glycan are conjugated using CuAAC or SPAAC.

-

Functional Assays: The resulting neo-glycoprotein is used in functional assays to probe its biological activity.

This approach has been used to create homogeneous glycoproteins for studying protein-carbohydrate interactions in signaling pathways, such as those involved in immune recognition or pathogen binding.

Conclusion

This compound is a cornerstone reagent in modern biochemical research and drug development. Its compatibility with standard peptide synthesis and the bioorthogonality of its azide group provide a robust platform for the precise engineering of complex biomolecules. The ability to perform site-specific modifications using click chemistry opens up vast possibilities for creating novel therapeutics, diagnostic tools, and research probes. This guide has provided a technical overview, practical protocols, and conceptual workflows to aid researchers in effectively harnessing the potential of this compound in their scientific endeavors.

References

An In-depth Technical Guide to Nδ-azido-Nα-(9-fluorenylmethyloxycarbonyl)-L-ornithine (N3-L-Orn(Fmoc)-OH)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nδ-azido-Nα-(9-fluorenylmethyloxycarbonyl)-L-ornithine, commonly referred to as N3-L-Orn(Fmoc)-OH, is a synthetically modified amino acid derivative that has become an invaluable tool in the fields of chemical biology, peptide chemistry, and drug development. Its unique bifunctional nature, featuring a terminal azide (B81097) group on the side chain and a base-labile Fmoc protecting group on the alpha-amine, allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols. The incorporated azide moiety serves as a bioorthogonal handle, enabling the site-specific modification of peptides and proteins through highly efficient and selective "click chemistry" reactions.

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, with a focus on detailed experimental protocols and workflows relevant to its use in research and development.

Chemical Structure and Properties

This compound is a derivative of the non-proteinogenic amino acid L-ornithine. The alpha-amino group is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is the standard protecting group for the alpha-amine in Fmoc-based solid-phase peptide synthesis. The delta-amino group of the ornithine side chain is modified with an azide (N3) group.

Chemical Structure

IUPAC Name: (2S)-5-azido-2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]pentanoic acid

Chemical Formula: C20H20N4O4[1]

Molecular Weight: 380.4 g/mol [1]

CAS Number: 1097192-04-5[1]

Synonyms: Fmoc-L-azidoornithine, N-alpha-(9-Fluorenylmethyloxycarbonyl)-delta-azido-L-ornithine[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that specific experimental data such as melting point and precise solubility for this particular derivative are not widely reported. The data presented for these properties are based on typical values for similar Fmoc-protected amino acids.

| Property | Value | Reference |

| Molecular Formula | C20H20N4O4 | [1] |

| Molecular Weight | 380.4 g/mol | |

| Appearance | White to off-white powder | General observation for Fmoc-amino acids |

| Purity | ≥98% (HPLC) | |

| Melting Point | 96-153 °C (range for similar protected ornithine derivatives) | |

| Solubility | Soluble in DMF, NMP, DCM, and other common organic solvents for SPPS. | |

| Storage | Store at -20°C for long-term stability (up to three years as a powder). |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound, its incorporation into peptides via SPPS, and subsequent bioconjugation using click chemistry.

Synthesis of Nδ-azido-Nα-Fmoc-L-ornithine

The synthesis of this compound can be achieved from L-ornithine through a multi-step process involving orthogonal protection, diazotransfer, and final Fmoc protection. The following is a representative protocol adapted from literature procedures for the synthesis of similar azido (B1232118) amino acids.

Materials:

-

L-ornithine hydrochloride

-

Copper(II) sulfate (B86663) pentahydrate

-

Sodium carbonate

-

Di-tert-butyl dicarbonate (B1257347) (Boc2O)

-

8-Quinolinol

-

N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Trifluoroacetic acid (TFA)

-

Imidazole-1-sulfonyl azide hydrochloride (or other diazotransfer reagent)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Water (H2O)

-

Dioxane

-

Diethyl ether

Procedure:

-

Selective Nδ-Boc Protection:

-

Dissolve L-ornithine hydrochloride in water and add a solution of copper(II) sulfate pentahydrate.

-

Adjust the pH to ~9.5 with sodium carbonate. A blue precipitate of the copper complex of ornithine will form.

-

Filter and wash the copper complex.

-

Suspend the complex in a mixture of dioxane and water.

-

Add Boc2O and stir at room temperature overnight.

-

Filter the resulting Nδ-Boc-L-ornithine copper complex.

-

-

Copper Removal and Nα-Fmoc Protection:

-

Suspend the Nδ-Boc-L-ornithine copper complex in a mixture of water and methanol.

-

Add a solution of 8-quinolinol to chelate and remove the copper. The solution will turn from blue to colorless.

-

Filter to remove the copper chelate.

-

To the filtrate containing Nδ-Boc-L-ornithine, add Fmoc-OSu and adjust the pH to ~9 with sodium carbonate.

-

Stir the reaction mixture overnight at room temperature.

-

Acidify the solution and extract the Nα-Fmoc-Nδ-Boc-L-ornithine with an organic solvent.

-

-

Nδ-Boc Deprotection:

-

Dissolve the purified Nα-Fmoc-Nδ-Boc-L-ornithine in DCM.

-

Add TFA to the solution and stir for 1-2 hours at room temperature to remove the Boc group.

-

Evaporate the solvent and TFA under reduced pressure.

-

-

Diazotransfer Reaction:

-

Dissolve the resulting Nα-Fmoc-L-ornithine in a biphasic mixture of water, methanol, and DCM.

-

Add a catalytic amount of copper(II) sulfate.

-

Add imidazole-1-sulfonyl azide hydrochloride and adjust the pH to ~9 with potassium carbonate.

-

Stir vigorously overnight.

-

Work up the reaction by extracting the aqueous phase, followed by acidification and extraction of the product into diethyl ether.

-

Purify the final product, this compound, by column chromatography.

-

Incorporation into Peptides via Fmoc-SPPS

This compound is fully compatible with standard automated or manual Fmoc-based solid-phase peptide synthesis.

Materials:

-

Fmoc-Rink Amide MBHA resin (or other suitable resin)

-

This compound

-

Other required Fmoc-protected amino acids

-

N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU

-

Hydroxybenzotriazole (HOBt) or Oxyma

-

N,N-Diisopropylethylamine (DIPEA)

-

20% (v/v) piperidine (B6355638) in N,N-dimethylformamide (DMF)

-

DMF

-

DCM

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group from the resin or the previously coupled amino acid.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate this compound (3-5 equivalents relative to resin loading) with a coupling agent (e.g., DIC/HOBt or HBTU/HATU) and a base (e.g., DIPEA) in DMF for a few minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours.

-

Monitor the reaction completion using a Kaiser test.

-

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage: After the final amino acid has been coupled, wash the resin and treat it with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the azido-peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Bioconjugation via Click Chemistry

The azide group on the peptide allows for conjugation to molecules containing a terminal alkyne (CuAAC) or a strained cyclooctyne (B158145) (SPAAC).

Materials:

-

Azido-peptide

-

Alkyne-functionalized molecule (e.g., fluorescent dye, biotin)

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

DMF or DMSO (if needed for solubility)

Procedure:

-

Dissolve the azido-peptide and the alkyne-functionalized molecule in the reaction buffer.

-

Prepare a stock solution of CuSO4 and the copper-stabilizing ligand (TBTA or THPTA).

-

Prepare a fresh stock solution of sodium ascorbate.

-

Add the CuSO4/ligand solution to the peptide/alkyne mixture.

-

Initiate the reaction by adding the sodium ascorbate solution.

-

Incubate the reaction at room temperature for 1-4 hours.

-

Purify the resulting triazole-linked conjugate by RP-HPLC or size-exclusion chromatography.

Materials:

-

Azido-peptide

-

Strained alkyne-functionalized molecule (e.g., DBCO-dye)

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

Organic co-solvent (e.g., DMSO, if needed)

Procedure:

-

Dissolve the azido-peptide in the reaction buffer.

-

Dissolve the DBCO-functionalized molecule in a minimal amount of a compatible organic solvent and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the DBCO-reagent is typically used.

-

Mix the solutions of the azido-peptide and the DBCO-molecule.

-

Incubate the reaction mixture at room temperature or 37°C. The reaction progress can be monitored by the decrease in the DBCO absorbance at ~310 nm.

-

The reaction is typically complete within 1-2 hours.

-

Purify the conjugate as described for CuAAC.

Visualizations of Workflows and Logical Relationships

Experimental Workflow for Azido-Peptide Synthesis and Conjugation

The following diagram illustrates the overall workflow from incorporating this compound into a peptide to the final bioconjugate.

Caption: Workflow for azido-peptide synthesis and conjugation.

Logical Relationship of Click Chemistry Reactions

The choice between CuAAC and SPAAC depends on the experimental context, particularly the sensitivity of the biological system to copper.

Caption: Decision tree for choosing a click chemistry reaction.

Applications in Research and Drug Development

The versatility of this compound has led to its use in a wide range of applications:

-

Peptide Labeling: Site-specific labeling of peptides with fluorophores, quenchers, or biotin (B1667282) for use in fluorescence resonance energy transfer (FRET) studies, immunoassays, and affinity purification.

-

Antibody-Drug Conjugates (ADCs): The azide handle allows for the precise attachment of cytotoxic drugs to antibodies, creating homogenous ADCs with controlled drug-to-antibody ratios.

-

Peptide Cyclization: Intramolecular click reactions between an azide and an alkyne within the same peptide chain can be used to generate cyclic peptides with enhanced stability and bioactivity.

-

Surface Immobilization: Peptides containing N3-L-Orn can be "clicked" onto surfaces functionalized with alkynes, which is useful for creating peptide-based biosensors and microarrays.

-

Development of Peptide-Based Therapeutics: The introduction of non-native triazole linkages can improve the pharmacokinetic properties of peptide drugs by increasing their resistance to enzymatic degradation.

Conclusion

This compound is a powerful and versatile building block for the synthesis of modified peptides. Its compatibility with standard Fmoc-SPPS and the bioorthogonality of the azide group make it an essential tool for researchers in academia and industry. The ability to perform highly efficient and specific click chemistry reactions opens up a vast array of possibilities for creating novel bioconjugates, peptidomimetics, and therapeutic agents. The detailed protocols and workflows provided in this guide serve as a practical resource for the successful application of this valuable chemical entity in research and development.

References

An In-depth Technical Guide to Nδ-(9-Fluorenylmethyloxycarbonyl)-L-azidoornithine (N3-L-Orn(Fmoc)-OH)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N3-L-Orn(Fmoc)-OH, a chemically modified amino acid analog crucial for advanced peptide synthesis and bioconjugation. This document details its physicochemical properties, experimental protocols for its use in solid-phase peptide synthesis (SPPS) and bioorthogonal "click chemistry" reactions, and its applications in biomedical research.

Core Compound Specifications

This compound is a versatile building block for introducing an azide (B81097) moiety into peptides.[1] The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the delta-amino group makes it compatible with standard Fmoc-based solid-phase peptide synthesis.[1] The key feature of this compound is the terminal azide (N3) group, which serves as a handle for bioorthogonal conjugation reactions.[1]

| Property | Value | Reference(s) |

| CAS Number | 1097192-04-5 | [1] |

| Molecular Weight | 380.4 g/mol | [1] |

| Molecular Formula | C20H20N4O4 | |

| Purity | ≥98% | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMF, DCM | |

| Storage Conditions | -20°C, stable for up to three years |

Experimental Protocols

The primary applications of this compound are in the synthesis of azide-modified peptides and their subsequent conjugation to other molecules via click chemistry.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of this compound into a peptide sequence using a standard Fmoc-based SPPS workflow.

Materials:

-

Fmoc-Rink Amide resin (or other suitable solid support)

-

This compound

-

Other Fmoc-protected amino acids

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA, NMM)

-

20% (v/v) piperidine (B6355638) in DMF (for Fmoc deprotection)

-

DMF (peptide synthesis grade)

-

DCM

-

Cleavage cocktail (e.g., TFA/H2O/TIS, 95:2.5:2.5)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Activation: In a separate vial, dissolve this compound (3 equivalents), a coupling reagent like HBTU (3 equivalents), and a base such as DIPEA (6 equivalents) in DMF. Allow to pre-activate for a few minutes.

-

Coupling: Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature. Monitor the coupling reaction using a ninhydrin (B49086) test.

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents.

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group with 20% piperidine in DMF.

-

Cleavage and Deprotection: Wash the resin with DCM and dry. Treat the resin with a cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, and dry. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Figure 1: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-modified peptide with an alkyne-containing molecule.

Materials:

-

Azide-containing peptide (synthesized as per protocol 2.1)

-

Alkyne-functionalized molecule (e.g., a fluorescent dye, drug molecule)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

-

Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

-

DMSO (if needed for solubility)

Procedure:

-

Reactant Preparation: Dissolve the azide-containing peptide in the reaction buffer to a final concentration of 1-10 mM. Dissolve the alkyne-functionalized molecule in a minimal amount of DMSO and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the alkyne is typically used.

-

Reagent Stock Solutions: Prepare fresh stock solutions of 20 mM CuSO4, 50 mM THPTA, and 100 mM sodium ascorbate in water.

-

Reaction Setup: In a reaction tube, combine the azide-peptide and alkyne-molecule solutions.

-

Initiation of Reaction: Add the CuSO4 and THPTA solutions to the reaction mixture (final concentrations typically 50-250 µM CuSO4 and a 5:1 ligand to copper ratio). Finally, add the sodium ascorbate solution to a final concentration of 5 mM to reduce Cu(II) to the catalytic Cu(I) species.

-

Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.

-

Purification: Purify the resulting peptide conjugate using RP-HPLC.

Figure 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry variant is ideal for bioconjugation in sensitive biological systems.

Materials:

-

Azide-containing peptide

-

Strained alkyne-functionalized molecule (e.g., DBCO, BCN)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Organic co-solvent (e.g., DMSO, if needed)

Procedure:

-

Dissolve Reactants: Dissolve the azide-containing peptide in the reaction buffer to a final concentration of 1-10 mM. Dissolve the strained alkyne-functionalized molecule in a minimal amount of a compatible organic solvent and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the alkyne reagent is typically used.

-

Reaction Incubation: Mix the solutions of the azide-peptide and the strained alkyne. Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the concentration and reactivity of the reactants.

-

Monitoring and Purification: Monitor the reaction progress by LC-MS. Purify the final conjugate using RP-HPLC.

Figure 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Applications in Research and Drug Development

The ability to incorporate azides into peptides site-specifically opens up numerous possibilities in basic research and therapeutic development.

-

Antibody-Drug Conjugates (ADCs): this compound can be used to synthesize peptides that are then conjugated to antibodies and cytotoxic drugs, creating targeted cancer therapies.

-

Peptide Labeling: Azide-modified peptides can be labeled with fluorescent dyes or other reporter molecules for use in imaging and tracking studies.

-

Cyclic Peptides: The azide group can participate in intramolecular reactions to create cyclic peptides, which often exhibit enhanced stability and biological activity.

-

Elucidating Signaling Pathways: L-ornithine itself can activate Ca2+ signaling through the calcium-sensing receptor (CaSR), a G-protein coupled receptor (GPCR). Peptides containing ornithine analogs can be used as tools to probe these and other cellular signaling pathways. For instance, a synthesized peptide could be used to investigate the downstream effects of CaSR activation, such as the modulation of mitogen-activated protein kinase (MAPK) pathways.

Figure 4: Potential L-Ornithine-Mediated Signaling Pathway.

Conclusion

This compound is an invaluable tool for chemical biologists, medicinal chemists, and drug development scientists. Its compatibility with standard peptide synthesis and the bioorthogonality of the azide group enable the precise construction of complex and functionalized peptides for a wide range of applications, from fundamental biological studies to the development of novel therapeutics.

References

An In-depth Technical Guide to the Synthesis of Peptides Containing Non-Canonical Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-canonical amino acids (ncAAs) into peptides represents a paradigm shift in peptide chemistry and drug discovery. By moving beyond the 20 proteinogenic amino acids, researchers can design peptides with enhanced therapeutic properties, including increased proteolytic stability, improved bioavailability, and novel functionalities.[1][2][3] This technical guide provides an in-depth overview of the core strategies for synthesizing ncAA-containing peptides, detailed experimental protocols for synthesis and analysis, and a discussion of their application in probing complex biological systems.

Introduction: Expanding the Chemical Repertoire of Peptides

Peptides are highly specific and potent signaling molecules, making them attractive therapeutic candidates. However, their utility is often limited by poor metabolic stability and low cell permeability.[4] The introduction of non-canonical amino acids—amino acids not found in natural polypeptide chains—is a powerful strategy to overcome these limitations.[5] ncAAs can introduce a vast array of chemical functionalities, including photo-crosslinkers, fluorescent probes, and unique side chains that can induce stable secondary structures or facilitate novel molecular interactions. These modifications are critical for developing next-generation peptide drugs targeting previously "undruggable" protein surfaces.

There are two primary approaches for incorporating ncAAs into peptides: chemical synthesis, predominantly Solid-Phase Peptide Synthesis (SPPS), and biological synthesis, which leverages the cell's translational machinery through techniques like Genetic Code Expansion (GCE).

Core Synthesis Strategies

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the workhorse for chemical peptide synthesis, allowing for the stepwise assembly of a peptide chain on a solid resin support. The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the most common method due to its mild deprotection conditions, which are compatible with a wide range of sensitive ncAAs and post-translational modifications.

The general workflow involves cycles of:

-

Deprotection: Removal of the N-terminal Fmoc group with a mild base (e.g., piperidine).

-

Coupling: Activation of the next Fmoc-protected amino acid's carboxyl group and its subsequent coupling to the free N-terminus of the growing peptide chain.

-

Washing: Removal of excess reagents and byproducts.

This cycle is repeated until the desired sequence is assembled, after which the peptide is cleaved from the resin and all side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid).

Diagram: Fmoc-SPPS Workflow

Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.

Biological and In Vitro Synthesis

Biological methods offer powerful alternatives for producing long peptides and proteins containing ncAAs. These techniques reprogram the genetic code to assign a specific codon, often a stop codon like UAG (amber), to an ncAA.

-

Genetic Code Expansion (GCE): This in vivo method relies on an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair. The synthetase specifically charges the ncAA onto the orthogonal tRNA, which then recognizes the reassigned codon on the mRNA during ribosomal translation.

-

Cell-Free Protein Synthesis (CFPS): CFPS systems utilize cell lysates or reconstituted translational machinery in an open, in vitro environment. This approach overcomes issues of ncAA transport and cytotoxicity, allowing for direct control over reaction components and efficient incorporation of a wide range of ncAAs. The use of extracts from genomically recoded organisms, which lack release factors for the reassigned stop codon, can dramatically increase yield and fidelity.

Quantitative Data Presentation

Synthesizing ncAA-containing peptides presents unique challenges that can affect overall yield and purity. The efficiency of incorporation varies greatly depending on the synthesis method and the specific ncAA used.

Table 1: Comparison of ncAA Peptide Synthesis Methodologies

| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Genetic Code Expansion (GCE) / In Vivo | Cell-Free Protein Synthesis (CFPS) |

| Peptide Length | Typically < 60 amino acids | Full-length proteins possible | Full-length proteins possible |

| Yield | Milligrams to grams | Micrograms to low milligrams per liter of culture | Up to milligrams per milliliter of reaction |

| Purity Challenges | Deletion/truncated sequences, racemization, side reactions. | Mis-incorporation of canonical amino acids, low expression levels. | Competition with release factors (in standard extracts), tRNA mis-acylation. |

| ncAA Scope | Very broad; relies on availability of protected ncAA building blocks. | Limited by ncAA transport into the cell and recognition by the orthogonal synthetase. | Very broad; circumvents cell wall and cytotoxicity issues. |

| Key Advantage | High purity of final product, broad ncAA compatibility. | Production of large, complex proteins within a cellular context. | High speed, open system allows direct manipulation of components. |

Table 2: Common Challenges in Fmoc-SPPS of ncAA Peptides

| Challenge | Description | Mitigation Strategy |

| Low Coupling Efficiency | Steric hindrance from bulky ncAA side chains can slow or prevent complete peptide bond formation, leading to deletion sequences. | Use stronger coupling reagents (e.g., HATU, COMU), extend coupling times, perform double couplings. |

| Aggregation | Hydrophobic sequences, particularly those containing certain ncAAs, can aggregate on the resin, blocking reagent access. | Use high-swelling resins (e.g., PEG-based), add chaotropic salts (e.g., LiCl), or synthesize at elevated temperatures. |

| Side Reactions | The unique functionalities of some ncAAs can be incompatible with standard deprotection or cleavage cocktails. | Use specialized or orthogonal side-chain protecting groups tailored to the ncAA's chemistry. |

| Purification Bottlenecks | The crude product can have very low initial purity (<5%), making purification by RP-HPLC difficult and time-consuming. | Optimize coupling/deprotection cycles to maximize crude purity; utilize orthogonal purification methods if necessary. |

Detailed Experimental Protocols

Protocol 1: Fmoc-SPPS of a Peptide Containing a Photo-Crosslinking ncAA

This protocol describes the manual synthesis of a short peptide incorporating p-benzoyl-L-phenylalanine (pBpa), a commonly used photo-crosslinking ncAA.

Materials:

-

Fmoc-Rink Amide MBHA resin (low-loading, e.g., 0.3 mmol/g)

-

Fmoc-protected amino acids (including Fmoc-pBpa-OH)

-

Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection Solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Procedure:

-

Resin Preparation: Swell 100 mg of resin (0.03 mmol scale) in DMF in a reaction vessel for 1 hour. Drain the solvent.

-

Fmoc Deprotection: Add 2 mL of 20% piperidine/DMF to the resin. Agitate for 5 minutes, drain. Add a fresh 2 mL of 20% piperidine/DMF and agitate for 15 minutes. Drain the solution.

-

Washing: Wash the resin thoroughly with DMF (5 x 2 mL) to remove all traces of piperidine.

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (0.12 mmol, 4 eq.) and HBTU (0.12 mmol, 4 eq.) in 1 mL of DMF.

-

Add DIPEA (0.24 mmol, 8 eq.) to the vial.

-

Immediately add the activated amino acid solution to the resin. Agitate for 1-2 hours.

-

To monitor completion, perform a Kaiser (ninhydrin) test. If the test is positive (blue beads), repeat the coupling.

-

-

Washing: Wash the resin with DMF (5 x 2 mL).

-

Repeat Cycle: Repeat steps 2-5 for each amino acid in the sequence, using Fmoc-pBpa-OH at the desired position.

-

Final Deprotection: After the final coupling, perform one last Fmoc deprotection (Step 2) and washing (Step 3). Finally, wash with DCM (3 x 2 mL) and dry the resin under vacuum.

-

Cleavage and Global Deprotection: Add 2 mL of cleavage cocktail to the dried resin. Agitate for 2-3 hours at room temperature.

-

Peptide Precipitation: Filter the cleavage solution into a cold (0 °C) tube of diethyl ether (10 mL). A white precipitate (the crude peptide) should form. Centrifuge, decant the ether, and repeat the ether wash twice.

-

Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification.

Protocol 2: Purification by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the standard method for purifying synthetic peptides based on their hydrophobicity.

Materials:

-

RP-HPLC system with a C18 column (preparative or semi-preparative).

-

Mobile Phase A: 0.1% TFA in HPLC-grade water.

-

Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN).

-

Crude peptide dissolved in a minimal amount of Mobile Phase A.

Procedure:

-

Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.

-

Sample Injection: Inject the dissolved crude peptide onto the column.

-

Elution Gradient: Run a linear gradient to elute the peptide. A typical gradient is from 5% to 65% Mobile Phase B over 60 minutes. Monitor the eluate absorbance at 214 nm (peptide bonds) and 280 nm (aromatic residues).

-

Fraction Collection: Collect fractions (e.g., 1 mL each) corresponding to the major peaks.

-

Purity Analysis: Analyze a small aliquot of each collected fraction using analytical RP-HPLC to determine which fractions contain the target peptide at the desired purity (>95%).

-

Pooling and Lyophilization: Pool the pure fractions, freeze the solution, and lyophilize (freeze-dry) to obtain a fluffy white powder of the purified peptide.

Protocol 3: Characterization by Mass Spectrometry

Mass spectrometry is essential to confirm the identity of the synthetic peptide by verifying its molecular weight.

Materials:

-

Electrospray Ionization (ESI) or MALDI-TOF Mass Spectrometer.

-

Solvent: 0.1% formic acid in 50:50 water/acetonitrile.

-

Purified peptide sample.

Procedure:

-

Sample Preparation: Dissolve a small amount of the lyophilized peptide in the analysis solvent to a final concentration of ~10 µM.

-

Mass Analysis:

-

For ESI-MS: Infuse the sample directly or via LC-MS into the spectrometer. Acquire the mass spectrum. The peptide will typically appear as a series of multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺). Deconvolute the resulting envelope of peaks to determine the monoisotopic mass.

-

For MALDI-TOF-MS: Mix the peptide solution with a MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a target plate and allow it to dry. Acquire the spectrum. The peptide will typically appear as a singly protonated ion ([M+H]⁺).

-

-

Data Verification: Compare the experimentally observed mass to the calculated theoretical mass of the peptide. The masses should match within an acceptable error margin (typically < 10 ppm for high-resolution instruments). Check for common adducts (+22 Da for sodium) or modifications (+16 Da for oxidation).

Application: Probing a GPCR Signaling Pathway

ncAAs are invaluable tools for elucidating complex biological processes. For example, incorporating a photo-crosslinking ncAA like pBpa into a peptide ligand that targets a G protein-coupled receptor (GPCR) allows for covalent trapping and identification of direct binding partners upon UV irradiation. This helps map the ligand-receptor interface and can stabilize transient signaling complexes for further study.

Diagram: GPCR Photo-Crosslinking Workflow

Caption: Workflow for identifying peptide-receptor interactions using a photo-crosslinking ncAA.

This workflow enables the precise identification of receptor-ligand interactions in a native cellular environment. The covalently linked complex can be isolated and analyzed by mass spectrometry to map the exact site of interaction, providing critical insights for structure-based drug design. This approach has been successfully used to study ligand binding to various GPCRs and other challenging membrane proteins.

Conclusion and Future Outlook

The synthesis of peptides containing non-canonical amino acids is a rapidly advancing field that is pushing the boundaries of medicinal chemistry and chemical biology. While challenges in synthesis efficiency and purification remain, the development of optimized SPPS protocols, robust cell-free expression systems, and new bio-orthogonal chemistries are continually expanding the toolkit available to researchers. The ability to install novel chemical functionalities into peptides with site-specific precision will continue to drive the discovery of potent and selective therapeutics and sophisticated molecular probes to unravel the complexities of cellular signaling.

References

- 1. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 2. Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins [mdpi.com]

- 3. Design and synthesis of a clickable, photoreactive amino acid p -(4-(but-3-yn-1-yl)benzoyl)- l -phenylalanine for peptide photoaffinity labeling - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07248C [pubs.rsc.org]

- 4. Optimizing the Genetic Incorporation of Chemical Probes into GPCRs for Photo-crosslinking Mapping and Bioorthogonal Chemistry in Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Bioorthogonal Chemistry with Azide Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular biology and therapeutic development, the ability to selectively visualize and manipulate biomolecules in their native environment is paramount. Bioorthogonal chemistry, a field pioneered by Carolyn R. Bertozzi, provides a powerful toolkit for achieving this with remarkable precision.[1] These reactions involve pairs of functional groups that are mutually reactive but remain inert to the complex milieu of biological systems.[2][3] Among the most versatile and widely adopted bioorthogonal reporters is the azide (B81097) (N₃) group.[4] When incorporated into amino acids, this small, abiotic functional group enables the site-specific modification of proteins, unlocking a vast array of applications in proteomics, drug targeting, and fundamental biological research.[5][6][7]

This technical guide provides a comprehensive overview of the principles and methodologies underpinning the use of azide-containing amino acids in bioorthogonal chemistry. It is designed to serve as a practical resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data for reaction optimization, and visualizations of key workflows and concepts.

Core Concepts: The Azide as a Bioorthogonal Handle

The azide functional group is an ideal bioorthogonal handle due to several key properties:

-

Small Size: Its diminutive size minimizes potential perturbations to the structure and function of the protein into which it is incorporated.[5]

-

Abiotic Nature: Azides are virtually absent from native biological systems, ensuring that they will not participate in unwanted side reactions with endogenous molecules.[1]

-

Stability: The azide group is stable under physiological conditions, including aqueous environments and varying pH.[5]

-

Specific Reactivity: Azides undergo highly specific and efficient reactions with a limited number of complementary functional groups, most notably phosphines and alkynes.[4][5]

The incorporation of azide-bearing unnatural amino acids into proteins can be achieved through both residue-specific and site-specific methods.[8] Residue-specific incorporation typically involves the metabolic labeling of cells with an azide-containing analog of a natural amino acid, such as L-azidohomoalanine (AHA) as a methionine surrogate.[6][7][9] Site-specific incorporation, on the other hand, often utilizes engineered aminoacyl-tRNA synthetases to introduce an azide-bearing amino acid in response to a specific codon, allowing for precise placement within the protein sequence.[10][11]

Once incorporated, the azide group serves as a versatile chemical handle for a variety of bioorthogonal ligation reactions. The three most prominent of these are the Staudinger ligation, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][4][12][13]

Key Bioorthogonal Reactions with Azide Amino Acids

Staudinger Ligation

The Staudinger ligation is a classic bioorthogonal reaction that forms a stable amide bond between an azide and a triarylphosphine that is engineered to contain an electrophilic trap.[14] The reaction proceeds in two main steps: the initial reaction between the azide and the phosphine (B1218219) to form an aza-ylide intermediate, followed by an intramolecular cyclization and hydrolysis to yield the final amide product and a phosphine oxide byproduct.[14][15][]

While highly selective and effective in biological systems, the Staudinger ligation generally exhibits slower reaction kinetics compared to "click chemistry" alternatives.[2][3]

dot

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, often referred to as "click chemistry," is a highly efficient and regioselective 1,3-dipolar cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species.[5][17][18] This reaction forms a stable 1,4-disubstituted triazole linkage.[5] CuAAC is characterized by its exceptionally fast reaction rates and high yields, even at low reactant concentrations.[17][18] However, the requirement for a copper catalyst, which can be toxic to living cells, often limits its application to in vitro or ex vivo systems.[4][12][13] To mitigate cytotoxicity, various ligands have been developed to stabilize the copper(I) catalyst and protect biomolecules from oxidative damage.[17][18][19][20]

dot

References

- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 2. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. Incorporation of azides into recombinant proteins for chemoselective modification by the Staudinger ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Incorporation of azides into recombinant proteins for chemoselective modification by the Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Verification Required - Princeton University Library [dataspace.princeton.edu]

- 9. benchchem.com [benchchem.com]

- 10. [PDF] The Incorporation of Azide-bearing Unnatural Amino Acids into Proteins for Bio-orthogonal Reactions | Semantic Scholar [semanticscholar.org]

- 11. Synthesis and protein incorporation of azido-modified unnatural amino acids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. scilit.com [scilit.com]

- 14. Staudinger Ligation - Creative Biolabs [creative-biolabs.com]

- 15. pubs.acs.org [pubs.acs.org]

- 17. Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 19. jenabioscience.com [jenabioscience.com]

- 20. researchgate.net [researchgate.net]

A Technical Guide to Fmoc-Protected Ornithine Derivatives in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of Fmoc-protected ornithine derivatives, essential building blocks in Solid-Phase Peptide Synthesis (SPPS) for the creation of complex and modified peptides. The unique properties of these derivatives, particularly the orthogonal protection strategies they enable, are pivotal in the development of novel peptide-based therapeutics and research tools.

Introduction to Ornithine in Peptide Synthesis

Ornithine, a non-proteinogenic amino acid, is a valuable component in peptide chemistry. Its side chain contains a primary amine that, when appropriately protected, offers a site for various chemical modifications. This functionality is extensively utilized for the synthesis of branched peptides, cyclic peptides, and for the conjugation of molecules such as labels or drugs.[1][2] The success of incorporating ornithine into a peptide sequence via SPPS hinges on a robust protection strategy that is orthogonal to the Nα-Fmoc protection.[3][4]

Core Concepts: Orthogonal Protection in Fmoc-SPPS

Fmoc-based SPPS relies on the use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino group.[5] For amino acids with reactive side chains, such as ornithine, an additional "permanent" protecting group is required. This side-chain protecting group must remain intact during the repetitive cycles of Fmoc deprotection (typically with piperidine) and coupling.

The principle of orthogonality is crucial: the side-chain protecting group should be removable under conditions that do not affect the Nα-Fmoc group or the linkage of the peptide to the solid support. This allows for selective deprotection and modification of the ornithine side chain while the peptide remains attached to the resin.

Key Fmoc-Ornithine Derivatives and Their Properties

Several Fmoc-ornithine derivatives are commercially available, each with a different side-chain protecting group suited for specific applications. The choice of the protecting group is dictated by the desired deprotection conditions and the overall synthetic strategy.

Fmoc-L-Orn(Boc)-OH

The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group. It is stable to the basic conditions of Fmoc removal but is cleaved with strong acids like trifluoroacetic acid (TFA), typically during the final cleavage of the peptide from the resin. This makes Fmoc-Orn(Boc)-OH suitable for incorporating ornithine into linear peptides where side-chain modification is not required.

Fmoc-L-Orn(Mmt)-OH

The monomethoxytrityl (Mmt) group is a highly acid-labile protecting group. Its key advantage is that it can be selectively removed under very mild acidic conditions (e.g., 1-2% TFA in dichloromethane) that do not cleave other acid-labile groups like Boc or the peptide from most resins. This orthogonality makes Fmoc-L-Orn(Mmt)-OH an ideal building block for the synthesis of branched and cyclic peptides.

Other Derivatives

Other protecting groups for the ornithine side chain include the ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) and Mtt (4-methyltrityl) groups, which offer alternative orthogonal deprotection schemes. The ivDde group is labile to hydrazine, while the Mtt group, similar to Mmt, is cleaved under mildly acidic conditions.

Quantitative Data of Key Derivatives

The physicochemical properties of these derivatives are crucial for their effective application in SPPS.

| Property | Fmoc-L-Orn(Boc)-OH | Fmoc-L-Orn(Mmt)-OH |

| CAS Number | 109425-55-0 | 1192825-56-1 |

| Molecular Formula | C₂₅H₃₀N₂O₆ | C₄₀H₃₈N₂O₄ |

| Molecular Weight | 454.5 g/mol | 610.7 g/mol |

| Appearance | White to off-white powder | Light yellow to grey powder |

| Purity (HPLC) | ≥ 98% | ≥ 92% |

| Melting Point | 115-125 °C | 136 - 137 °C |

| Storage Temperature | 2-8 °C | 0 - 8 °C |

| Solubility | Soluble in DMF, DCM | Soluble in DMF, DCM |

Experimental Protocols

General Fmoc-SPPS Cycle

The incorporation of an Fmoc-ornithine derivative follows the standard Fmoc-SPPS workflow.

Protocol:

-

Resin Swelling: Swell the resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) for at least 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc group from the growing peptide chain by treating it with a 20% solution of piperidine in DMF for 10-20 minutes.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

-

Amino Acid Coupling:

-

Activate the Fmoc-ornithine derivative (typically 3-5 equivalents) with a coupling reagent such as HCTU (3 equivalents) in the presence of a base like N,N-diisopropylethylamine (DIPEA) (9 equivalents) in DMF.

-

Add the activated amino acid solution to the resin and allow the reaction to proceed for 30-60 minutes.

-

-

Washing: Wash the resin with DMF to remove excess reagents and byproducts.

-

This cycle is repeated for each amino acid in the peptide sequence.

Selective Deprotection of the Mmt Group

The key utility of Fmoc-L-Orn(Mmt)-OH lies in the selective removal of the Mmt group on-resin.

Protocol:

-

Resin Preparation: After incorporating Fmoc-L-Orn(Mmt)-OH and elongating the peptide chain as desired, thoroughly wash the peptidyl-resin with DCM.

-

Deprotection Cocktail: Prepare a solution of 1-2% trifluoroacetic acid (TFA) in DCM.

-

Mmt Removal: Treat the resin with the TFA/DCM solution for approximately 2 minutes. Repeat this treatment 5-10 times until deprotection is complete. The release of the trityl cation can be monitored by the appearance of a yellow-orange color.

-

Washing and Neutralization: Wash the resin with DCM, followed by a neutralization step with 10% DIPEA in DMF, and then final washes with DMF and DCM. The exposed δ-amino group is now ready for further modification.

On-Resin Cyclization (Lactam Bridge Formation)

Following selective deprotection of the ornithine side chain, a common application is the formation of a lactam bridge to create a cyclic peptide.

Protocol:

-

Selective Deprotection: Perform the selective deprotection of the ornithine side-chain protecting group (e.g., Mmt) as described above.

-

Carboxyl Group Activation: The C-terminal carboxylic acid of the peptide (if it is to be cyclized head-to-tail) or the side-chain carboxyl group of another amino acid (e.g., Asp or Glu) is activated on-resin using standard coupling reagents (e.g., HCTU/DIPEA).

-

Cyclization: The activated carboxyl group reacts with the deprotected ornithine side-chain amine, forming the cyclic peptide on the resin.

-

Cleavage and Deprotection: The final cyclic peptide is cleaved from the resin and all remaining side-chain protecting groups are removed using a strong acid cocktail (e.g., TFA/H₂O/TIPS 95:2.5:2.5).

Applications in Research and Drug Development

The ability to introduce ornithine and selectively modify its side chain has significant implications in peptide science.

-

Branched Peptides: A second peptide chain can be synthesized on the deprotected ornithine side chain, creating branched or dendritic peptide structures.

-

Cyclic Peptides: The ornithine side chain can be used to form a lactam bridge with the C-terminus or another amino acid side chain, leading to cyclic peptides with constrained conformations. This is often done to improve metabolic stability and receptor binding affinity.

-

Peptide Conjugation: The exposed amine on the ornithine side chain is a convenient handle for conjugating other molecules, such as fluorescent dyes, polyethylene (B3416737) glycol (PEG), or cytotoxic drugs for targeted delivery.

-

Combinatorial Libraries: On-resin modification of the ornithine side chain allows for the generation of diverse peptide libraries for high-throughput screening and drug discovery.

Conclusion

Fmoc-protected ornithine derivatives, particularly those allowing for orthogonal side-chain deprotection, are indispensable tools in modern peptide chemistry. A thorough understanding of their properties and the associated experimental protocols is fundamental for the successful synthesis of complex and modified peptides. These building blocks continue to empower researchers and drug developers in creating novel peptide-based molecules with enhanced therapeutic potential and diverse applications in biomedical research.

References

A Technical Guide to Azido-ornithine and Azido-lysine in Peptide Synthesis for Researchers and Drug Development Professionals

An in-depth analysis of the synthesis, applications, and comparative advantages of azido-ornithine and azido-lysine for the development of novel peptide-based therapeutics and research tools.

The site-specific incorporation of non-canonical amino acids into peptides is a powerful strategy for enhancing their therapeutic properties and for enabling advanced research applications. Among the various functionalized amino acids, those bearing an azide (B81097) group, such as azido-ornithine and azido-lysine, have gained significant traction. The azide moiety serves as a versatile chemical handle for bioorthogonal "click chemistry" reactions, allowing for the precise attachment of a wide array of functionalities, including fluorescent dyes, radiolabels, polyethylene (B3416737) glycol (PEG) chains, and cytotoxic drugs. This guide provides a detailed comparison of azido-ornithine and azido-lysine in the context of peptide synthesis, offering insights into their respective synthesis protocols, quantitative performance, and key considerations for their application in drug development and scientific research.

Core Comparison: Azido-ornithine vs. Azido-lysine

Both δ-azido-L-ornithine and ε-azido-L-lysine are valuable building blocks in solid-phase peptide synthesis (SPPS), primarily utilized for their ability to introduce an azide group for subsequent modification via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2][3][4] The choice between these two amino acids often depends on the specific requirements of the final peptide conjugate, including desired linker length and potential impacts on peptide solubility and conformation.

A critical consideration when incorporating azido-lysine is the potential for reduced peptide solubility. The replacement of a lysine (B10760008) residue with azido-lysine eliminates the primary amine on the side chain, thereby removing a potential positive charge at physiological pH.[5] This loss of charge can lead to decreased hydrophilicity and, in some cases, aggregation of the peptide.[5] As a shorter homolog of lysine, azido-ornithine shares this characteristic of a non-ionizable side chain after conversion to its azido (B1232118) derivative. While direct comparative studies on the solubility of peptides containing azido-ornithine versus azido-lysine are not extensively documented, it is reasonable to infer that similar solubility challenges may arise with both. The slightly shorter side chain of azido-ornithine may have a minor impact on the overall hydrophobicity of the peptide compared to azido-lysine.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and reactivity of peptides containing azido-ornithine and azido-lysine.

| Parameter | Fmoc-δ-azido-L-ornithine | Fmoc-ε-azido-L-lysine | Reference |

| Yield of Fmoc-azido amino acid synthesis | 92% (over two steps) | 89% (over two steps) | [6] |

| Yield of model tripeptide (Ac-X-Phe-Phe-NH₂) synthesis | 77% | 71% | [6] |

Table 1: Synthesis Yields of Fmoc-Protected Azido Amino Acids and Their Incorporation into Model Peptides.

| Reaction | Azide-Containing Reactant | Second-Order Rate Constant (k₂) | Reference |

| SPAAC with DBCO | Peptide containing a novel positively charged azido-amino acid | 0.34 M⁻¹s⁻¹ | [5] |

| SPAAC with DBCO | Peptide containing azido-lysine (N₃K) | Not explicitly stated, but ligation is reported to be slightly faster than the novel amino acid | [5] |

| SPAAC with BCN | Peptide containing a novel positively charged azido-amino acid | 0.28 M⁻¹s⁻¹ | [5] |

Table 2: Kinetic Data for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reactions. (Note: Data for a novel positively charged azido-amino acid is provided as a relevant benchmark for SPAAC reactivity).

Experimental Protocols

Detailed methodologies for the synthesis of Fmoc-protected azido-ornithine and azido-lysine, their incorporation into peptides via SPPS, and subsequent purification are outlined below.

Synthesis of Fmoc-δ-azido-L-ornithine and Fmoc-ε-azido-L-lysine

A robust method for the synthesis of Fmoc-protected azido-ornithine and azido-lysine involves the orthogonal protection of the starting amino acid, followed by a diazotransfer reaction.[6]

Materials:

-

L-ornithine monohydrochloride or L-lysine monohydrochloride

-

Copper(II) acetate (B1210297) monohydrate

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

-

8-Quinolinol

-

N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Trifluoroacetic acid (TFA)

-

Imidazole-1-sulfonyl azide hydrochloride (or other diazotransfer reagent)

-

Solvents: Water, Methanol, Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

Procedure: [6]

-

Copper Complex Formation: L-ornithine·HCl or L-lysine·HCl is reacted with copper(II) acetate monohydrate in a basic aqueous solution to form the corresponding copper complex of the amino acid.

-

Boc Protection: The copper complex is then reacted with Boc₂O to selectively protect the side-chain amino group (δ-amino for ornithine, ε-amino for lysine).

-

Copper Removal: The copper is quantitatively removed using 8-quinolinol to yield the Boc-protected amino acid.

-

Fmoc Protection: The α-amino group is then acylated with Fmoc-OSu in a suitable solvent system.

-

Boc Deprotection: The Boc protecting group on the side chain is removed by treatment with TFA.

-

Diazotransfer Reaction: The final step is a diazotransfer reaction using a reagent such as imidazole-1-sulfonyl azide hydrochloride to convert the free side-chain amine to an azide, yielding Fmoc-δ-azido-L-ornithine or Fmoc-ε-azido-L-lysine.

Solid-Phase Peptide Synthesis (SPPS) Incorporating Azido-ornithine or Azido-lysine

The incorporation of Fmoc-protected azido-ornithine or azido-lysine into a peptide sequence follows standard Fmoc-SPPS protocols.[6][7]

Materials:

-

Fmoc-Rink amide resin (or other suitable solid support)

-

Fmoc-protected amino acids (including Fmoc-δ-azido-L-ornithine or Fmoc-ε-azido-L-lysine)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Fmoc deprotection solution: 20% piperidine (B6355638) in DMF

-

Solvents: DMF, DCM

-

Washing solvents: DMF, DCM, Methanol

-

Resin Swelling: The resin is swollen in DMF for 30 minutes.

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF.

-

Amino Acid Coupling: The desired Fmoc-amino acid (3-5 equivalents) is pre-activated with a coupling reagent like HBTU (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF. This activated solution is then added to the resin, and the coupling reaction is allowed to proceed for 1-2 hours at room temperature. The completion of the reaction can be monitored by a Kaiser test.

-

Washing: The resin is washed thoroughly with DMF to remove excess reagents.

-

Repeat Cycles: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the peptide sequence, including the incorporation of Fmoc-azido-ornithine or Fmoc-azido-lysine.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, the N-terminal Fmoc group is removed.

-

Optional N-terminal Acetylation: The N-terminus can be acetylated using acetic anhydride (B1165640) and DIPEA in DMF.

Peptide Cleavage and Purification

Materials:

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Cold diethyl ether

-

Solvents for HPLC: Acetonitrile, Water (both with 0.1% TFA)

Procedure: [7]

-

Cleavage from Resin: The peptide-bound resin is treated with a cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

-

Peptide Precipitation: The cleavage mixture is filtered, and the filtrate is concentrated. The crude peptide is then precipitated by adding the concentrated solution to cold diethyl ether.

-

Washing and Drying: The precipitated peptide is collected by centrifugation, washed with cold diethyl ether, and dried under vacuum.

-

Purification: The crude peptide is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a water/acetonitrile gradient containing 0.1% TFA.

-

Characterization: The purified peptide is characterized by analytical HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm its purity and identity.[7] The final product is typically obtained as a lyophilized powder.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate a relevant signaling pathway where peptides containing azido-amino acids could be employed and a typical experimental workflow for their synthesis and modification.

Caption: A diagram of the RAS-RAF-MEK-ERK signaling pathway, a key regulator of cell proliferation and survival that is often dysregulated in cancer.[8][9][10][11] Peptide-based inhibitors, potentially functionalized using azido-amino acids for targeted delivery or enhanced properties, can be designed to disrupt this pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. chempep.com [chempep.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Roles of the Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR pathways in controlling growth and sensitivity to therapy-implications for cancer and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. “RAF” neighborhood: Protein–protein interaction in the Raf/Mek/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of Nδ-azido-Nα-(9-fluorenylmethyloxycarbonyl)-L-ornithine

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

N3-L-Orn(Fmoc)-OH is a specialized amino acid derivative used in peptide synthesis and chemical biology.[1][2] Its utility stems from the orthogonal properties of the base-labile Nα-Fmoc protecting group and the versatile Nδ-azido group, which can be used for bioconjugation via "click chemistry".[1][3] A thorough understanding of its solubility and stability is critical for its effective storage, handling, and application in synthetic protocols. This document provides a detailed overview of these characteristics and outlines experimental procedures for their assessment.

Physicochemical Properties and Stability Assessment

The structure of this compound contains three key features that dictate its stability: the Fmoc-carbamate, the carboxylic acid, and the aliphatic azide (B81097).

-

Fmoc Group: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is notoriously base-labile, a feature central to its use in solid-phase peptide synthesis (SPPS).[4][5] It is, however, very stable under acidic conditions.[6]

-

Azide Group: Organic azides are energetic compounds requiring careful handling.[7][8] Their stability is often assessed using empirical rules based on atomic composition. Two common guidelines are:

-

(NC + NO) / NN ≥ 3: For this compound (C20H20N4O4), the ratio is (20 Carbon + 4 Oxygen) / 4 Nitrogen = 6. This value is ≥ 3, suggesting the compound should be stable enough for isolation and storage.[9]

-

Rule of Six: This rule suggests there should be at least six carbon atoms per energetic group.[7][10] In this molecule, there are 20 carbons for one azide group, satisfying this criterion for relative safety.[7][10] The azide group is generally stable towards conditions for Fmoc deprotection and acidic cleavage of other side-chain protecting groups.[11]

-

Quantitative Stability Data

While specific kinetic data for this compound is unavailable, the following table summarizes the known stability profile of its key functional groups under various conditions.

| Condition | Reagent/Solvent | Fmoc Group Lability | Azide Group Lability | Comments | Citations |

| Basic | 20% Piperidine in DMF | Highly Labile (t½ ≈ 6 sec) | Stable | Standard condition for Fmoc removal in SPPS. | [4][11] |

| Weak tertiary amines (e.g., DIPEA) | Moderately Stable | Stable | Stability is dependent on concentration, solvent, and temperature. | [12] | |

| Aqueous Base (pH > 9) | Labile | Stable | The Fmoc group is susceptible to hydrolysis under basic aqueous conditions. | [13] | |

| Acidic | Trifluoroacetic Acid (TFA) | Stable | Stable | Allows for orthogonal removal of acid-labile groups (e.g., Boc, tBu). | [4][6] |

| Strong Acids (e.g., HBr) | Stable | Reactive | Avoid mixing with strong acids to prevent the formation of toxic and explosive hydrazoic acid (HN3). | [6][9] | |

| Reductive | DTT, Phosphines (e.g., PPh3) | Stable | Labile | The azide can be reduced to a primary amine. | [11] |

| Catalytic Hydrogenation (H2, Pd/C) | Potentially Labile | Labile | The Fmoc group can undergo hydrogenolysis, though it is less reactive than a Cbz group. | [6] | |

| Thermal | > 100 °C in DMSO | Labile | Potentially Labile | Thermal cleavage of the Fmoc group has been observed. High temperatures may also lead to decomposition of the azide. | [14] |

| Solvents | Halogenated (DCM, Chloroform) | Stable | Reactive | AVOID . Can form highly explosive di- and tri-azidomethane. | [7][9] |

| Protic Solvents (e.g., Water) | Stable at neutral/acidic pH | Stable | Fmoc-amino acids are generally sparingly soluble in water. | [15] | |

| Handling | Heavy Metals (Cu, Pb), Metal Spatulas | Stable | Reactive | AVOID . Can form extremely shock-sensitive heavy metal azides. | [7][9] |

| Storage | 2-8 °C, dark, inert atmosphere | Stable | Stable | Recommended storage condition to prevent degradation. | [] |

Solubility Profile

Fmoc-protected amino acids are generally characterized by poor solubility in aqueous solutions but good solubility in polar aprotic organic solvents commonly used in peptide synthesis.[15][17]

Qualitative Solubility Data

The expected solubility of this compound in common laboratory solvents is summarized below.

| Solvent Class | Solvent Examples | Expected Solubility | Comments | Citations |

| Polar Aprotic | DMF, NMP, DMSO, DMAc | High | These are the preferred solvents for SPPS and related applications. A mixture of DMF:DMSO may be required for difficult-to-dissolve derivatives. | [17][18][19][20] |

| Chlorinated | Dichloromethane (DCM) | Moderate to Low | Often used in Boc-based chemistry; less common for dissolving Fmoc-amino acids for Fmoc-based SPPS. Note: Avoid using with azides. | [7][20] |

| Ethers | Tetrahydrofuran (THF) | Moderate to Low | May be used in solvent mixtures. | [19][20] |